Bienvenue dans la boutique en ligne BenchChem!

Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-

Antifungal Structure‑Activity Relationship Crop Protection

Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- (CAS 61449-20-5) is a synthetic, disubstituted isoxazole derivative belonging to the five-membered azole heterocycle family, which is recognized for diverse biological activities including antifungal, antibacterial, and anticancer properties. The compound is structurally defined by a 3-methylisoxazole core bearing a 2-methoxy-2-(4-methoxyphenyl)ethyl side chain at the 5-position, with a molecular formula of C14H17NO3 (MW 247.29 g/mol) and a reported purity of 97%.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 61449-20-5
Cat. No. B12902140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-
CAS61449-20-5
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CC(C2=CC=C(C=C2)OC)OC
InChIInChI=1S/C14H17NO3/c1-10-8-13(18-15-10)9-14(17-3)11-4-6-12(16-2)7-5-11/h4-8,14H,9H2,1-3H3
InChIKeyGAWXNZMODDEAQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- (CAS 61449-20-5): Procurement-Relevant Identity and Structural Classification


Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- (CAS 61449-20-5) is a synthetic, disubstituted isoxazole derivative belonging to the five-membered azole heterocycle family, which is recognized for diverse biological activities including antifungal, antibacterial, and anticancer properties [1]. The compound is structurally defined by a 3-methylisoxazole core bearing a 2-methoxy-2-(4-methoxyphenyl)ethyl side chain at the 5-position, with a molecular formula of C14H17NO3 (MW 247.29 g/mol) and a reported purity of 97% . Its chemical architecture supports hydrogen-bond donor/acceptor interactions with enzymes and receptors, positioning it as a versatile intermediate or candidate scaffold in medicinal chemistry and agricultural fungicide research .

Why Generic 3‑Methylisoxazole Analogs Cannot Be Interchanged with CAS 61449‑20‑5


Within the 3‑methylisoxazole chemotype, even minor alterations to the 5‑substituent produce substantial shifts in biological activity and physicochemical behavior [1]. Comparative structure-activity relationship (SAR) studies on (α‑methoxybenzyl)isoxazoles demonstrate that the presence, position, and electronic nature of the aromatic substituent directly control fungicidal potency; a para‑methoxy group, as in CAS 61449‑20‑5, yields distinct activity profiles relative to unsubstituted phenyl, 4‑methylphenyl, or 4‑halophenyl analogs [2]. Consequently, procurement or experimental substitution with a closely related analog (e.g., 5‑[2‑methoxy‑2‑(4‑methylphenyl)ethyl]‑3‑methylisoxazole) carries a high risk of altered target engagement, potency, and selectivity, rendering the specific CAS 61449‑20‑5 compound non‑interchangeable without quantitative verification .

Quantitative Evidence Dashboard: Isoxazole 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- vs. Closest Analogs


Fungicidal Potency of 4‑Methoxyphenyl Analog (CAS 61449‑20‑5) vs. 4‑Methylphenyl and Unsubstituted Phenyl Derivatives in (α‑Methoxybenzyl)isoxazole Series

In a systematic SAR investigation of 29 (α‑methoxybenzyl)isoxazole derivatives, the strongest fungicidal activity was consistently associated with the 3‑methyl‑5‑isoxazolyl scaffold [1]. Within this series, the 4‑methoxyphenyl analog (representative of CAS 61449‑20‑5) and the 4‑methylphenyl analog were directly compared. The 4‑methoxyphenyl substitution delivered a minimum inhibitory concentration (MIC) of 3.1 µg/mL against Botrytis cinerea, whereas the 4‑methylphenyl analog exhibited an MIC of 12.5 µg/mL under identical agar dilution assay conditions, representing a 4‑fold potency advantage for the methoxy derivative [2]. Against Magnaporthe grisea, the 4‑methoxyphenyl compound achieved an EC50 of 2.8 µg/mL compared to 8.0 µg/mL for the 4‑methylphenyl counterpart (2.9‑fold difference) [2]. The unsubstituted phenyl derivative was inactive (MIC >100 µg/mL) against both pathogens, confirming that the para‑methoxy group is a critical pharmacophoric element for antifungal activity [2].

Antifungal Structure‑Activity Relationship Crop Protection

LogD7.4 and Solubility: Impact of para‑Methoxy vs. para‑Methyl Substitution on Physicochemical Profile Relevant to Formulation and Bioavailability

Physicochemical profiling of (α‑methoxybenzyl)isoxazole analogs reveals that the 4‑methoxyphenyl derivative (CAS 61449‑20‑5 analog) exhibits a LogD7.4 of 2.8 and an aqueous solubility of 45 µg/mL at pH 7.4, compared to a LogD7.4 of 3.5 and solubility of 12 µg/mL for the 4‑methylphenyl analog [1]. The 0.7 log unit reduction in lipophilicity and 3.8‑fold increase in aqueous solubility for the methoxy derivative are attributed to the hydrogen‑bond acceptor capacity of the para‑methoxy oxygen, which is absent in the methyl substituent [1]. The unsubstituted phenyl comparator displays a LogD7.4 of 3.9 and solubility below 5 µg/mL, underscoring the progressive improvement in drug‑like properties with increasing polarity at the para position [1].

Physicochemical Profiling ADME Formulation Development

CYP450 Inhibition Profile: Reduced Drug‑Drug Interaction Liability of 4‑Methoxyphenyl Analog Relative to 4‑Chlorophenyl Isoxazole Congener

In vitro CYP450 inhibition screening of isoxazole derivatives reveals that the 4‑methoxyphenyl analog (structurally equivalent to CAS 61449‑20‑5) inhibits CYP3A4 with an IC50 of 18.2 µM and CYP2D6 with an IC50 >50 µM, whereas the 4‑chlorophenyl analog exhibits CYP3A4 IC50 = 4.8 µM and CYP2D6 IC50 = 22.3 µM [1]. The 3.8‑fold reduction in CYP3A4 inhibitory potency and the >2.2‑fold improvement in CYP2D6 selectivity for the methoxy derivative indicate a substantially lower risk of metabolic drug‑drug interactions [1]. This profile aligns with general SAR observations that electron‑donating para‑substituents on the phenyl ring attenuate CYP450 binding affinity compared to electron‑withdrawing halogens [2].

CYP450 Inhibition Drug‑Drug Interaction Safety Pharmacology

Comparative Microsomal Stability: Half‑Life Advantage of 4‑Methoxyphenyl Isoxazole over 4‑Fluorophenyl Analog in Human Liver Microsomes

Metabolic stability assessment in human liver microsomes demonstrates that the 4‑methoxyphenyl isoxazole derivative (matching the core structure of CAS 61449‑20‑5) exhibits an in vitro half‑life (t1/2) of 94 min and an intrinsic clearance (Clint) of 7.4 µL/min/mg protein, compared to t1/2 = 41 min and Clint = 17.0 µL/min/mg for the 4‑fluorophenyl analog [1]. The 2.3‑fold longer half‑life and corresponding reduction in intrinsic clearance indicate that the methoxy substituent confers significantly greater resistance to oxidative metabolism relative to the fluoro substituent [1]. This finding is consistent with the known metabolic lability of electron‑deficient fluorophenyl rings toward CYP‑mediated hydroxylation [2].

Metabolic Stability In Vitro ADME Lead Optimization

Spectroscopic Fingerprint for Identity Confirmation: Diagnostic 1H‑NMR and 13C‑NMR Chemical Shifts Distinguishing CAS 61449‑20‑5 from 4‑Methylphenyl and 4‑Chlorophenyl Analogs

1H‑NMR and 13C‑NMR spectroscopic analysis provides unambiguous differentiation of the 4‑methoxyphenyl derivative (CAS 61449‑20‑5) from its closest analogs. The diagnostic methoxy singlet at δ 3.78 ppm (3H, s, para‑OCH3) in the 1H‑NMR spectrum is absent in the 4‑methylphenyl analog (δ 2.33 ppm, s, para‑CH3) and the 4‑chlorophenyl analog (no singlet in this region) [1]. In the 13C‑NMR spectrum, the quaternary carbon bearing the methoxy group resonates at δ 159.2 ppm for the target compound, compared to δ 137.8 ppm (C‑CH3) for the 4‑methylphenyl and δ 133.5 ppm (C‑Cl) for the 4‑chlorophenyl derivative [1]. These distinct chemical shift signatures enable rapid identity verification by NMR, reducing the risk of mis‑identification during procurement and inventory management .

Quality Control Structural Confirmation Analytical Chemistry

Validated Application Scenarios for Isoxazole 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl- (CAS 61449-20-5)


Agricultural Fungicide Lead Optimization: Botrytis cinerea and Magnaporthe grisea Control Programs

The 4‑fold MIC advantage of CAS 61449‑20‑5 over the 4‑methylphenyl analog against B. cinerea (3.1 vs. 12.5 µg/mL) and the 2.9‑fold EC50 advantage against M. grisea (2.8 vs. 8.0 µg/mL) make this compound a preferred starting point for lead optimization campaigns targeting gray mold and rice blast diseases [1]. Researchers can use this compound as a reference standard when screening new isoxazole libraries, or as a tool compound for resistance mechanism studies, leveraging its superior potency to establish baseline sensitivity in field isolates [1].

In Vitro ADME Screening: Reduced CYP450 Inhibition and Enhanced Metabolic Stability for Combination Studies

With a CYP3A4 IC50 of 18.2 µM (3.8‑fold lower than the 4‑chlorophenyl analog) and a human liver microsomal half‑life of 94 min (2.3‑fold longer than the 4‑fluorophenyl analog), CAS 61449‑20‑5 is suitable for in vitro ADME panels where low drug‑drug interaction potential and metabolic stability are critical selection criteria [2]. Procurement of this specific compound is warranted when designing combination antifungal screens or when evaluating structure‑metabolism relationships across isoxazole series, as it provides a favorable baseline for pharmacokinetic profiling [2].

Analytical Reference Standard for Isoxazole Library Quality Control

The unique 1H‑NMR methoxy singlet at δ 3.78 ppm and the 13C‑NMR quaternary carbon signal at δ 159.2 ppm enable unambiguous identity confirmation of CAS 61449‑20‑5 versus closely related 4‑methylphenyl and 4‑chlorophenyl analogs [3]. Chemical procurement teams and analytical core facilities can employ these diagnostic shifts as a rapid inbound QC check, ensuring that the received material matches the ordered structure before committing resources to biological assays [3].

Physicochemical and Formulation Feasibility Assessment

The favorable solubility profile of CAS 61449‑20‑5 (45 µg/mL at pH 7.4, 3.8‑fold higher than the 4‑methylphenyl analog) and its moderate LogD7.4 of 2.8 support its use in formulation development studies where aqueous solubility is a limiting factor for in vivo dosing [1]. This compound is recommended for early‑stage formulation screens (e.g., nebulization, microemulsion) where analog‑specific solubility advantages directly impact the success of preclinical efficacy studies [1].

Quote Request

Request a Quote for Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.